molecular formula C19H23NO3 B5955139 N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine

N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B5955139
M. Wt: 313.4 g/mol
InChI Key: ACFIDLHGFJLNON-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetic organic compound known for its diverse biological activities. The compound features a trimethoxyphenyl group, which is a versatile pharmacophore, and a tetrahydronaphthalen-2-amine moiety. This combination makes it a valuable molecule in medicinal chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of hydroxyphenyl compounds using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Tetrahydronaphthalen-2-amine: The trimethoxyphenyl intermediate is then coupled with tetrahydronaphthalen-2-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its combined structural features, which confer a broad spectrum of biological activities and make it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-17-11-16(12-18(22-2)19(17)23-3)20-15-9-8-13-6-4-5-7-14(13)10-15/h4-7,11-12,15,20H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFIDLHGFJLNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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